1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Lipophilicity ADME Compound Selection

Researchers developing conformationally constrained peptide analogs require α,α-disubstituted amino acid building blocks with reliable protecting group chemistry. 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (CAS 746658-74-2) addresses this need: • Quaternary α-carbon restricts conformational flexibility, enhancing metabolic stability and target selectivity in peptide SAR campaigns • Boc-protected amine compatible with standard SPPS workflows; selectively removable under acidic conditions for sequential functionalization • Supplied at ≥97% purity (HPLC) as a white solid; suited for amide coupling, esterification, and multi-step heterocyclic synthesis

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 746658-74-2
Cat. No. B1372268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
CAS746658-74-2
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)
InChIKeyBDAXXVZMKUJADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid: Key Specifications


1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (CAS 746658-74-2) is a Boc-protected α,α-disubstituted amino acid derivative featuring a piperidine core. Its molecular formula is C12H21NO4, with a molecular mass of 243.30 g/mol [1]. This compound is classified as a protected pipecolic acid analog and serves as a versatile building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate manufacturing. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the carboxylic acid functionality at the 2-position enables selective deprotection and subsequent coupling reactions under mild conditions [2]. The compound is typically supplied as a white solid with a standard purity of 97% (HPLC), as confirmed by multiple vendor COA analyses .

Why 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid Cannot Be Substituted


Substituting 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid with structurally similar but non-identical compounds—such as N-Boc-pipecolic acid (CAS 26250-84-0) or N-Boc-2-piperidinecarboxylic acid (CAS 98303-20-9)—can lead to divergent synthetic outcomes due to differences in steric hindrance, lipophilicity, and deprotection kinetics. The α-methyl group in the target compound introduces a quaternary carbon center adjacent to the carboxylic acid, which alters the compound's conformational flexibility and reactivity profile compared to its unsubstituted or non-methylated counterparts [1]. Furthermore, the specific combination of the Boc-protected secondary amine and the α,α-disubstituted carboxylic acid directly influences the compound's behavior in peptide coupling reactions, impacting both yield and purity of the final products . While primary literature reporting direct, quantitative head-to-head comparisons of this exact compound against its analogs is limited, class-level inference and vendor specifications indicate that generic substitution introduces variability in synthetic efficiency and product quality that may compromise reproducibility in sensitive applications.

Quantitative Evidence Guide


Lipophilicity Difference vs. N-Boc-Pipecolic Acid

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid exhibits a calculated Log P (XLOGP3) of 1.78 and a topological polar surface area (TPSA) of 66.84 Ų . In contrast, the unsubstituted N-Boc-pipecolic acid (CAS 26250-84-0) has a predicted XLOGP3 of approximately 0.83 and a TPSA of 66.84 Ų [1]. The ~0.95 log unit increase in lipophilicity attributed to the α-methyl group can influence membrane permeability and distribution characteristics, making the target compound a potentially more suitable building block for projects targeting hydrophobic binding pockets or requiring enhanced blood-brain barrier penetration. This comparison is based on cross-study computational predictions.

Lipophilicity ADME Compound Selection

Purity Benchmarking

The target compound is routinely supplied with a certified purity of 97% by HPLC, as verified by vendor COA documentation . This specification is comparable to, or exceeds, the typical purity of 95% reported for many commercially available piperidine carboxylic acid derivatives, such as N-Boc-2-piperidinecarboxylic acid (CAS 98303-20-9) [1]. The availability of comprehensive analytical data, including NMR, HPLC, and GC traces, ensures batch-to-batch consistency and facilitates rigorous quality control in synthetic workflows. While direct side-by-side purity comparisons are not available, the published specifications provide a baseline for procurement decisions.

Quality Control Purity Procurement

Melting Point Specification

The compound's melting point is reported as 92-94 °C [1]. This value provides a convenient physical property for identity verification and purity assessment. In comparison, the structurally related N-Boc-pipecolic acid (CAS 26250-84-0) has a reported melting point of 110-115 °C [2], reflecting differences in crystal lattice packing due to the absence of the α-methyl group. While this is not a direct performance metric, the distinct melting point can serve as a quick quality check upon receipt.

Physical Properties Handling Storage

Hydrogen Bond Profile in Peptide Coupling

The compound possesses one hydrogen bond donor and four hydrogen bond acceptors [1]. This profile is identical to that of N-Boc-pipecolic acid, suggesting that the α-methyl substitution does not alter the number of hydrogen bonding interactions. However, the presence of the methyl group introduces steric hindrance near the carboxylic acid, which can slow undesired side reactions during peptide coupling compared to less hindered analogs [2]. While direct kinetic data comparing this compound to N-Boc-pipecolic acid in coupling reactions is not available in public literature, class-level inference suggests that the increased steric bulk may enhance selectivity in amide bond formation.

Peptide Synthesis Reactivity Solubility

Optimal Application Scenarios


Conformationally Constrained Peptide Mimetics

The α-methyl substitution in this compound introduces a quaternary carbon center adjacent to the carboxylic acid, which restricts conformational flexibility. This feature is valuable in the design of conformationally constrained peptide analogs aimed at improving metabolic stability and target selectivity. The compound's Boc-protected amine allows for standard solid-phase peptide synthesis workflows .

Building Block for CNS Drug Candidates

With a calculated XLOGP3 of 1.78, this compound is moderately lipophilic, suggesting potential for crossing the blood-brain barrier. This property, combined with its piperidine core—a privileged scaffold in CNS drug discovery—positions it as a strategic building block for central nervous system (CNS) targeted libraries .

Heterocyclic Derivative Intermediate

The carboxylic acid functionality enables further derivatization through amide coupling or esterification. The Boc group remains stable under basic coupling conditions and can be selectively removed with acid, allowing for sequential functionalization in multi-step syntheses of complex heterocyclic frameworks [1].

Analytical Standard for Method Development

The compound's well-defined physical properties (e.g., melting point 92-94 °C) and high purity (97%) make it suitable for use as an analytical standard in HPLC and GC method development, particularly when monitoring the progress of reactions involving α,α-disubstituted amino acids [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.